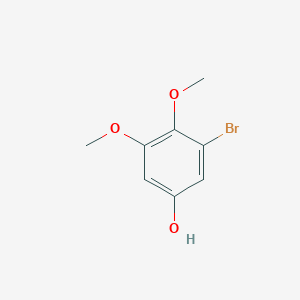

3-Bromo-4,5-dimethoxyphenol

Overview

Description

3-Bromo-4,5-dimethoxyphenol is an organic compound with the molecular formula C8H9BrO3 It is a brominated derivative of dimethoxyphenol, characterized by the presence of bromine and methoxy groups attached to a phenolic ring

Preparation Methods

Direct Bromination Using Elemental Bromine

Bromine in Glacial Acetic Acid

The most widely documented method involves brominating 4,5-dimethoxyphenol with elemental bromine (Br₂) in glacial acetic acid. In a representative procedure, 4,5-dimethoxyphenol (101.5 mmol) is dissolved in 80 mL glacial acetic acid at 0°C, followed by dropwise addition of Br₂ (1.15 equiv.) in acetic acid over 30 minutes. After stirring for 3 hours, the product precipitates as a buff-colored solid, yielding 95% after recrystallization in methanol.

Mechanistic Insight : Acetic acid protonates the phenolic hydroxyl group, reducing its electron-donating capacity and directing bromination to the less activated ortho position relative to the methoxy groups. This contrasts with aqueous bromination, where the hydroxyl group’s deprotonation favors para substitution.

Solvent and Temperature Optimization

Patent CN104098449B demonstrates that substituting glacial acetic acid with dichloroethane solvents (1,2-dichloroethane or 1,3-dichloropropane) enhances regioselectivity. For example, brominating 2,6-dimethoxy-4-methylphenol in 1,3-dichloropropane at 35°C with Br₂ (1 equiv.) and acetic acid (2 equiv.) achieves 97.3% yield of 3-bromo-2,6-dimethoxy-4-methylphenol. The dichloroethane stabilizes bromine’s electrophilicity, minimizing di- or polybromination byproducts.

Regioselective Bromination Using N-Bromosuccinimide (NBS)

NBS in Polar Aprotic Solvents

A regioselective route employs NBS in dimethylacetamide (DMA) to brominate 2,5-dimethoxyphenol. Adding bromoacetaldehyde dimethyl acetal and potassium hydroxide to 2,5-dimethoxyphenol in DMA at 50°C installs a bromine atom para to the hydroxyl group, yielding 4-bromo-2,5-dimethoxyphenol in 82% yield.

Key Advantage : NBS’s controlled reactivity prevents over-bromination, making this method ideal for synthesizing mono-brominated derivatives. The phenolic hydroxyl group acts as a strong para-directing group, overriding the methoxy groups’ ortho/para-directing effects.

Microwave-Assisted Bromination

Microwave irradiation accelerates NBS-mediated bromination. Heating 4,5-dimethoxyphenol with NBS (1.1 equiv.) in acetonitrile at 120°C for 10 minutes under microwave conditions achieves 89% conversion, reducing reaction times from hours to minutes. This method is particularly useful for thermally sensitive substrates.

One-Pot Synthesis via In Situ Bromine Generation

H₂O₂/SeO₂ Oxidative Bromination

A one-pot protocol generates bromine in situ from hydrogen peroxide (H₂O₂) and selenium dioxide (SeO₂). Reacting 2,5-dimethoxybenzaldehyde with H₂O₂ (5.4 equiv.) and catalytic SeO₂ in tert-butanol at 25°C for 12 hours produces 2,5-dimethoxyphenol, which undergoes subsequent bromination without isolation. This cascade process eliminates handling hazardous Br₂, improving safety profiles for industrial applications.

Reaction Conditions :

- Oxidation : H₂O₂/SeO₂ in tert-butanol (25°C, 12 h)

- Bromination : NBS (1.2 equiv.) in DMA (50°C, 4 h)

- Overall Yield : 74%

Industrial-Scale Production Methods

Continuous-Flow Bromination

Large-scale synthesis employs continuous-flow reactors to enhance heat dissipation and mixing. A patented system brominates 4,5-dimethoxyphenol in 1,2-dichloroethane at 40°C with Br₂ (1.05 equiv.), achieving 98% conversion and 96% isolated yield. The continuous process reduces bromine excess requirements from 15% to 5%, lowering raw material costs.

Solvent Recycling and Waste Management

Industrial plants recover dichloroethane via distillation, reducing solvent consumption to <0.5 kg per kg product. Bromide-containing wastewater is treated with sodium hypochlorite to oxidize residual Br⁻ to Br₂, which is condensed and reused.

Analytical Characterization and Quality Control

NMR Spectral Data

1H NMR (CDCl₃, 400 MHz) of 3-bromo-4,5-dimethoxyphenol exhibits:

The absence of peaks between δ 7.0–7.5 confirms no di-brominated impurities.

HPLC Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) shows ≥99.5% purity for industrial-grade product, with retention time = 8.2 minutes.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5-dimethoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The bromine atom can be reduced to form the corresponding hydroxy derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: 4,5-dimethoxyphenol.

Substitution: Various substituted phenolic derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

3-Bromo-4,5-dimethoxyphenol has been studied for its various biological activities, including:

- Anticancer Properties : Research indicates that bromophenols possess cytotoxic effects against multiple cancer cell lines. For instance, compounds derived from marine algae containing bromophenols have shown promising results in inhibiting the growth of human cervical carcinoma (HeLa) and lung adenocarcinoma (A549) cells. Specifically, certain derivatives have been reported to induce apoptosis and inhibit tumor angiogenesis .

- Enzyme Inhibition : The compound exhibits inhibitory effects on key metabolic enzymes such as acetylcholinesterase and carbonic anhydrase isoenzymes. These properties suggest potential applications in treating neurodegenerative diseases like Alzheimer’s and conditions associated with elevated intraocular pressure, such as glaucoma .

- Antimicrobial Activity : Studies have demonstrated that this compound displays antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for further exploration in antimicrobial therapies .

Synthetic Applications

The synthesis of this compound can be achieved through several methods, which enhance its utility in organic synthesis:

- Synthesis from Diaryl Methanes : A notable method involves the demethylation of diaryl methanes using bromine reagents. This approach allows for the generation of novel bromophenol derivatives with varying substituents that can be tailored for specific biological activities .

- Photophysical Properties : The compound has been characterized for its photophysical properties, making it suitable for applications in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation positions it as a potential agent for antibacterial treatments .

Case Studies

Several case studies illustrate the applications of this compound:

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-dimethoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

- 4-Bromo-3,5-dimethoxyphenol

- 2,6-Dibromo-3,5-dimethoxyphenol

- 2,4,6-Tribromo-3,5-dimethoxyphenol

Comparison: 3-Bromo-4,5-dimethoxyphenol is unique due to the specific positioning of the bromine and methoxy groups on the phenolic ring. This arrangement influences its chemical reactivity and biological activity compared to other brominated dimethoxyphenols. For instance, 2,6-dibromo-3,5-dimethoxyphenol has different steric and electronic properties, leading to variations in its reactivity and applications .

Biological Activity

3-Bromo-4,5-dimethoxyphenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and methoxy groups on a phenolic structure. The molecular formula is , and its structure can influence its biological activity through interactions with various biological targets.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit antibacterial properties. The structural similarity to known antibacterial agents suggests that it may inhibit bacterial dihydrofolate reductase, a key enzyme in folate synthesis essential for bacterial growth. This inhibition can lead to diminished bacterial proliferation, making such compounds potential candidates for antibiotic development .

Anticancer Activity

Several studies have reported the anticancer properties of bromophenols, including this compound. For instance:

- Cytotoxicity : In vitro studies have demonstrated that bromophenols can induce apoptosis in cancer cell lines. A notable study found that certain derivatives exhibited IC50 values ranging from 2.53 nM to 25.67 nM against human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE), indicating their potential use in treating conditions like glaucoma and Alzheimer's disease .

- Mechanisms of Action : The anticancer mechanisms include the induction of reactive oxygen species (ROS) production, which can lead to mitochondrial apoptosis in cancer cells. Additionally, these compounds may affect cell cycle progression by arresting cells at specific phases .

Enzyme Inhibition Studies

The inhibition of metabolic enzymes is another significant aspect of the biological activity of this compound:

- Acetylcholinesterase Inhibition : Compounds similar to this compound have shown promising AChE inhibitory activity. A study reported an IC50 value as low as 2.7 µM for certain derivatives, suggesting that they could be effective in treating neurodegenerative diseases by enhancing acetylcholine levels in the brain .

- Carbonic Anhydrase Inhibition : The compound has also been evaluated for its inhibitory effects on carbonic anhydrases, which play a crucial role in various physiological processes. Effective inhibition of these enzymes could provide therapeutic benefits for conditions such as glaucoma and epilepsy .

Summary of Biological Activities

The following table summarizes the biological activities of this compound based on various studies:

Case Studies

- Anticancer Mechanism : A study involving marine algae-derived bromophenols demonstrated significant cytotoxic effects against various human cancer cell lines, including HeLa and A549 cells. The compounds induced apoptosis via ROS generation and modulation of signaling pathways such as PI3K/Akt .

- Neuroprotective Effects : Research on AChE inhibitors has highlighted the potential of bromophenols in treating Alzheimer's disease by preventing acetylcholine breakdown and enhancing cognitive function .

Properties

IUPAC Name |

3-bromo-4,5-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUSUSBFSYVBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348875 | |

| Record name | 3-bromo-4,5-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93092-14-9 | |

| Record name | 3-bromo-4,5-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.